AZ12799734

Description

Properties

IUPAC Name |

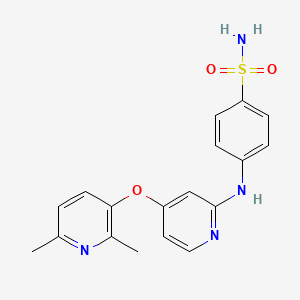

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOZXMAOIHDDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117684-36-2 | |

| Record name | AZ-12799734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-12799734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZ12799734: A Pan-Inhibitor of TGF-β and BMP Signaling Pathways

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I receptors.[1][2] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The TGF-β superfamily, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs), plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and fibrosis, making their components attractive therapeutic targets.[1] this compound has been identified as a pan-TGF/BMP inhibitor, demonstrating a broad spectrum of activity against multiple type I receptors within this superfamily.[1][3]

Mechanism of Action

This compound functions as a kinase inhibitor, targeting the ATP-binding domain of the TGF-β superfamily type I receptors, also known as activin receptor-like kinases (ALKs). By blocking the kinase activity of these receptors, this compound prevents the phosphorylation and subsequent activation of the downstream SMAD proteins.[1][2] This inhibition effectively abrogates the signaling cascade initiated by TGF-β and BMP ligands.

Specifically, this compound has been shown to inhibit the receptor-mediated phosphorylation of:

-

SMAD2 via the type I receptors ALK4 (Activin A receptor type 1B), TGFBR1 (TGF-β receptor 1 or ALK5), and ALK7 (Activin A receptor type 1C).[1]

-

SMAD1 via the type I receptors ALK1 (Activin A receptor type 1L), BMPR1A (Bone morphogenetic protein receptor type 1A), and BMPR1B (Bone morphogenetic protein receptor type 1B).[1]

This dual inhibition of both the TGF-β/activin (via SMAD2) and BMP (via SMAD1) branches of the superfamily signaling underscores its classification as a pan-inhibitor.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key in vitro efficacy data.

| Assay Type | Target/Stimulus | Cell Line | IC50 | Reference |

| TGF-β-induced Luciferase Reporter Activity | TGFBR1 (ALK5) | Not Specified | 47 nM | [2] |

| Cellular Inhibition Assay | TGFBR1 (ALK5) | Not Specified | 17 nM | |

| TGF-β-induced Reporter Activity | TGF-β | Not Specified | 47 nM | [1][3] |

Signaling Pathway

The following diagram illustrates the canonical TGF-β and BMP signaling pathways and highlights the points of inhibition by this compound.

Caption: Inhibition of TGF-β and BMP signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TGF-β-Induced Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on TGF-β-induced gene transcription.

Workflow Diagram:

Caption: Workflow for the TGF-β-induced luciferase reporter assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Cells (e.g., HaCaT keratinocytes) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cells are seeded in 96-well plates and co-transfected with a reporter plasmid containing multiple copies of the SMAD binding element (CAGA) upstream of a luciferase gene, and a constitutively expressed Renilla luciferase plasmid for normalization.

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with serum-free medium.

-

Cells are pre-treated with a serial dilution of this compound for 1 hour. A vehicle control (e.g., DMSO) is also included.

-

-

TGF-β Stimulation:

-

Cells are then stimulated with a final concentration of 5 ng/mL of TGF-β1.

-

-

Luciferase Assay:

-

Following an 18-24 hour incubation period, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Firefly luciferase activity is normalized to the Renilla luciferase activity.

-

-

Data Analysis:

-

The normalized luciferase values are plotted against the concentration of this compound.

-

The IC50 value, the concentration at which 50% of the TGF-β-induced luciferase activity is inhibited, is calculated using a non-linear regression analysis.

-

Western Blot Analysis of SMAD Phosphorylation

This method is employed to directly assess the inhibition of SMAD phosphorylation by this compound.

Workflow Diagram:

Caption: Workflow for Western blot analysis of SMAD phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cells (e.g., NIH 3T3 fibroblasts) are cultured to near confluence and then serum-starved for 4-6 hours.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

-

Ligand Stimulation:

-

Cells are stimulated with either TGF-β1 (for pSMAD2 analysis) or a BMP ligand (e.g., BMP4 for pSMAD1 analysis) for 1 hour.

-

-

Protein Extraction and Quantification:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated SMAD1 or SMAD2, and total SMAD1 or SMAD2.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The ratio of phosphorylated SMAD to total SMAD is calculated to determine the extent of inhibition.

-

In Vitro Functional Effects

Beyond the direct inhibition of SMAD phosphorylation, this compound has been shown to modulate cellular functions that are dependent on TGF-β signaling.

-

Inhibition of Cell Migration: In HaCaT epithelial cells, this compound at a concentration of 500 nM effectively inhibits TGF-β-induced cell migration in a wound-healing assay.[2][4]

In Vivo Observations

While this compound is orally bioavailable, in vivo studies have revealed potential for cardiotoxicity, with the induction of histopathologic heart valve lesions in rats at doses ranging from 0-400 mg/kg/day.[2] This observation is a critical consideration for its therapeutic development.

Conclusion

This compound is a potent, pan-TGF/BMP inhibitor that effectively blocks the phosphorylation of both SMAD1 and SMAD2 by targeting multiple TGF-β superfamily type I receptors. Its mechanism of action has been well-characterized through in vitro assays that demonstrate its ability to inhibit downstream signaling and functional cellular responses. While its broad inhibitory profile makes it a valuable research tool for dissecting the roles of TGF-β and BMP signaling, the observed in vivo cardiotoxicity highlights a significant hurdle for its clinical translation. Further investigation and potential chemical modifications may be necessary to mitigate this off-target effect while retaining its potent on-target activity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AZ12799734: A Pan-Inhibitor of BMP and TGF-β Signaling

Introduction

The Transforming Growth Factor-β (TGF-β) superfamily, which includes TGF-βs, activins, and Bone Morphogenetic Proteins (BMPs), plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[1][2] These signaling pathways are essential for normal tissue homeostasis.[1] However, aberrant signaling has been implicated in numerous diseases, including fibrosis, cancer progression, metastasis, and drug resistance.[1][2] Consequently, the development of small molecule inhibitors targeting the TGF-β superfamily receptors is a significant area of therapeutic interest.[1]

This compound has been identified as a potent, orally bioavailable, pan-inhibitor of the TGF-β and BMP signaling pathways.[3][4] It exerts its effects by targeting the ATP-binding site of the type I receptor serine/threonine kinases (also known as Activin Receptor-Like Kinases or ALKs).[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of TGF-β and BMP type I receptors.[1] The canonical TGF-β/BMP signaling cascade is initiated by a ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs). Specifically, the TGF-β/Activin branch primarily signals through the phosphorylation of SMAD2 and SMAD3, while the BMP branch signals through the phosphorylation of SMAD1, SMAD5, and SMAD8.[2]

This compound has been demonstrated to inhibit the receptor-mediated phosphorylation of both SMAD1 and SMAD2.[1][3] It targets a range of type I receptors, including TGFBR1 (ALK5), ALK4, and ALK7 for the TGF-β pathway, and ALK1, BMPR1A, and BMPR1B for the BMP pathway.[1][2] This dual inhibition makes this compound a valuable tool for investigating the roles of these interconnected signaling pathways in various pathological and physiological processes.[1]

Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Receptor | Assay Type | Value | Reference |

|---|---|---|---|

| TGF-βRI (ALK5) | Kinase Inhibition | Kd = 0.74 µM | [3] |

| ALK6 | Kinase Inhibition | Kd = 0.017 µM | [3] |

| ALK4 | Kinase Inhibition | Kd = 1 µM | [3] |

| ACVR1 | Kinase Inhibition | Kd = 6.2 µM | [3] |

| ALK1 | Kinase Inhibition | Kd = 7.1 µM | [3] |

| BMPR1A | Kinase Inhibition | Kd = 40 µM |[3] |

Table 2: Cellular Inhibitory Activity of this compound

| Assay Description | Cell Line | Endpoint | IC50 Value | Reference |

|---|---|---|---|---|

| TGF-β-induced Luciferase Activity | Not Specified | Luciferase Reporter | 47 nM | [4] |

| TGF-β-induced Reporter Activity | Not Specified | Gene Reporter | 47 nM | [1] |

| Cellular Inhibition Assay | Not Specified | Not Specified | 17 nM | [4] |

| ALK5 Inhibition | MDA-MB-468 | Nuclear Translocation of GFP-SMAD2 | 22 nM | [3] |

| SMAD1/2 Phosphorylation Inhibition | Not Specified | Phospho-SMAD1/2 Levels | Effective at 10 nM | [3] |

| TGF-β-induced Cell Migration | HaCaT | Wound Closure | Effective at 500 nM |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

1. TGF-β/BMP-Responsive Luciferase Reporter Assay

This assay measures the ability of an inhibitor to block ligand-induced, SMAD-dependent transcription.

-

Cell Culture and Transfection: Cells (e.g., HaCaT keratinocytes) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For the assay, cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing SMAD-binding elements (e.g., (CAGA)12-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[2]

-

Compound Treatment and Ligand Stimulation: After 24 hours, the medium is replaced with low-serum medium (e.g., 0.2% FBS). Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Subsequently, cells are stimulated with a recombinant TGF-β or BMP ligand (e.g., 5 ng/mL TGF-β1) for 16-24 hours.[2][6]

-

Luciferase Activity Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to the ligand-stimulated vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

2. SMAD Phosphorylation Assay (In-Cell Western)

This high-throughput method quantifies the inhibition of ligand-induced SMAD phosphorylation within cells.

-

Cell Seeding and Starvation: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then serum-starved for 4-6 hours in a serum-free medium.

-

Inhibitor and Ligand Treatment: Cells are pre-treated with a dilution series of this compound for 1-2 hours. Following pre-incubation, cells are stimulated with TGF-β or BMP ligand for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.[7][8]

-

Fixation and Permeabilization: The medium is removed, and cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

Immunostaining: The wells are blocked with a suitable blocking buffer. Cells are then incubated with a primary antibody specific for phosphorylated SMAD (e.g., anti-phospho-SMAD2 Ser465/467 or anti-phospho-SMAD1/5/8) overnight at 4°C. A second primary antibody against a total protein (e.g., total SMAD2 or a housekeeping protein like GAPDH) is used for normalization.

-

Secondary Antibody and Detection: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD). The plate is then scanned on an infrared imaging system (e.g., LI-COR Odyssey).[8]

-

Data Analysis: The integrated intensity of the phospho-SMAD signal is normalized to the total protein signal. IC50 curves are generated from the dose-response data.

3. Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on TGF-β-induced cell migration.

-

Cell Culture and Monolayer Formation: HaCaT cells are grown to confluence in 96-well plates in DMEM with 10% FBS. The culture is then switched to a low-serum medium (0.2% FBS) to minimize proliferation.[6]

-

Wound Creation: A uniform scratch or "wound" is created in the cell monolayer using a specialized tool (e.g., IncuCyte WoundMaker).[6] The wells are washed with Phosphate Buffered Saline (PBS) to remove detached cells.

-

Treatment: The cells are pre-treated for approximately 20 minutes with various concentrations of this compound in a low-serum medium. Subsequently, TGF-β1 (e.g., 5 ng/mL) is added to stimulate migration.[6]

-

Live-Cell Imaging and Analysis: The plate is placed in a live-cell imaging system (e.g., IncuCyte ZOOM), and images are captured at regular intervals (e.g., every 2-4 hours) over a period of 24-72 hours.[6] The software automatically measures the wound area over time.

-

Data Interpretation: The rate of wound closure is calculated and compared between different treatment groups. A dose-dependent decrease in the rate of closure in the presence of this compound indicates inhibition of cell migration.[3]

Mandatory Visualizations

References

- 1. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AZ12799734: A Pan-Inhibitor of the TGF-β Superfamily in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ12799734, a potent and orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily. Due to the implication of aberrant TGF-β and Bone Morphogenetic Protein (BMP) signaling in various pathologies, including cancer progression, metastasis, and drug resistance, this compound has emerged as a critical tool for preclinical cancer research.[1][2] This guide will delve into its mechanism of action, present key quantitative data, outline experimental protocols, and visualize the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a pan-inhibitor of the TGF-β and BMP signaling pathways.[1][2] Its primary mode of action is the inhibition of the kinase activity of Type 1 receptors of the TGF-β superfamily. Specifically, it has been demonstrated to inhibit the receptor-mediated phosphorylation of SMAD1 and SMAD2.[1][2][3] This dual inhibition profile distinguishes it from more selective TGF-β inhibitors.

The TGF-β superfamily ligands, which include TGF-βs, activins, and BMPs, initiate signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs). In the canonical TGF-β pathway, this involves the phosphorylation of SMAD2 and SMAD3 by receptors such as TGFBR1 (ALK5), ALK4, and ALK7. In the BMP pathway, SMAD1, SMAD5, and SMAD8 are phosphorylated by receptors like ALK1, BMPR1A, and BMPR1B.

This compound effectively blocks these initial phosphorylation steps, thereby preventing the subsequent formation of R-SMAD/Co-SMAD4 complexes, their translocation to the nucleus, and the regulation of target gene transcription.[1]

Affected Signaling Pathways

The following diagram illustrates the canonical TGF-β/BMP signaling pathways and the points of inhibition by this compound.

Caption: TGF-β and BMP signaling pathways inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical evaluations.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 47 nM | TGF-β-induced luciferase activity assay | [1][3][4] |

| IC50 | 17 nM | Cellular inhibition assay (specific details not provided) | [4] |

| Target Receptors | Effect | Concentration | Reference |

| TGFBR1 (ALK5) | Potent Inhibition | IC50 = 17-47 nM | [3][4] |

| ALK4 | Inhibition | < 10 µM | [4] |

| ALK7 | Inhibition | < 10 µM | [4] |

| ALK1 | Inhibition | Not specified | [1][2] |

| BMPR1A | Inhibition | Not specified | [1][2] |

| BMPR1B | Inhibition | Not specified | [1][2] |

| ALK6 | Inhibition | < 10 µM | [4] |

| In Vivo Pharmacokinetics (Mouse) | Value | Dosage | Reference |

| Time over in vitro IC50 (0.01885 µM) | Not specified | 50 mg/kg; p.o.; once | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

TGF-β-Induced Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on TGF-β-induced SMAD3/4-mediated transcription.

Experimental Workflow:

Caption: Workflow for a TGF-β-induced luciferase reporter assay.

Detailed Methodology:

-

Cell Culture: Cells (e.g., HaCaT keratinocytes) are cultured in appropriate media and seeded into multi-well plates.

-

Transfection: Cells are transfected with a luciferase reporter plasmid containing tandem repeats of the SMAD binding element (CAGA).

-

Compound Incubation: After transfection, cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Ligand Stimulation: Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a duration sufficient to induce luciferase expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Western Blot for SMAD Phosphorylation

This method is used to directly assess the inhibition of SMAD phosphorylation by this compound.

Experimental Workflow:

Caption: Workflow for Western blot analysis of SMAD phosphorylation.

Detailed Methodology:

-

Cell Culture and Treatment: Cells are grown to a suitable confluency and then pre-treated with this compound at various concentrations for a short period (e.g., 20 minutes).

-

Ligand Stimulation: Following pre-treatment, cells are stimulated with TGF-β1 or a BMP ligand for a defined time (e.g., 1 hour) to induce SMAD phosphorylation.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1 and SMAD2, as well as antibodies for total SMAD1 and SMAD2 to serve as loading controls.

-

Signal Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a detection reagent (e.g., chemiluminescence) and an imaging system.

Cell Migration Assay

This assay evaluates the effect of this compound on TGF-β-induced cell migration.

Detailed Methodology:

-

Cell Seeding: A confluent monolayer of cells (e.g., HaCaT) is created in a multi-well plate.

-

Wound Creation: A "scratch" or wound is made in the cell monolayer using a sterile pipette tip.

-

Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound in the presence or absence of TGF-β1.

-

Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 12 or 24 hours).

-

Data Analysis: The area of the wound is measured at each time point, and the rate of cell migration (wound closure) is calculated and compared between treatment groups.

In Vivo Tumor Growth and Metastasis Model

The 4T1 syngeneic orthotopic mammary tumor model is used to assess the in vivo efficacy of this compound on tumor growth and metastasis.

Experimental Workflow:

Caption: Workflow for an in vivo tumor growth and metastasis study.

Detailed Methodology:

-

Animal Model: Female BALB/c mice are typically used for the 4T1 model.

-

Tumor Cell Implantation: 4T1 mammary carcinoma cells are injected into the mammary fat pad of the mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. This compound is administered, often orally, at a specified dose and schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and general health are also monitored.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized. The primary tumors are excised and weighed. The lungs are collected to assess metastatic burden, which can be quantified by counting metastatic nodules on the lung surface.

Conclusion

This compound is a valuable research tool for investigating the roles of TGF-β and BMP signaling in cancer. Its pan-inhibitory activity allows for the broad blockade of these pathways, enabling researchers to study the multifaceted effects of the TGF-β superfamily on tumor progression, metastasis, and the tumor microenvironment. The data and protocols presented in this guide provide a foundation for the effective utilization of this compound in preclinical cancer research. It is important to note that while effective in preclinical models, this compound has been reported to have in vivo cardiotoxicity, a factor to consider in the design and interpretation of animal studies.[4]

References

- 1. scispace.com [scispace.com]

- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]

AZ12799734: A Technical Guide to its Role in the Inhibition of SMAD Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ12799734, a potent and orally bioavailable small molecule inhibitor. The focus of this guide is to detail its mechanism of action, specifically its role in the inhibition of SMAD protein phosphorylation through its effects on the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a selective inhibitor of the TGF-β superfamily type I receptors.[1][2] The TGF-β superfamily, which includes TGF-βs, activins, and BMPs, plays a crucial role in regulating a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis.[2][3] Dysregulation of these signaling pathways is implicated in numerous diseases, including cancer and fibrosis.[1][3] this compound functions as a pan-TGF/BMP inhibitor by targeting the kinase activity of the type I receptors, thereby preventing the phosphorylation of downstream SMAD proteins, which are the key mediators of these signaling cascades.[1][2][3]

Signaling Pathways and Mechanism of Action

The canonical signaling pathway for the TGF-β superfamily involves the phosphorylation of receptor-regulated SMADs (R-SMADs) by activated type I receptors. TGF-β and activins primarily signal through the phosphorylation of SMAD2 and SMAD3, while BMPs signal through the phosphorylation of SMAD1, SMAD5, and SMAD8.[3]

This compound exerts its inhibitory effects by targeting the ATP-binding site of the type I receptor kinases. Specifically, it is a potent inhibitor of TGF-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[4] Its activity extends to other type I receptors, including ALK4 and ALK7, which are involved in the SMAD2/3 pathway, and ALK1, BMPR1A, and BMPR1B, which are part of the SMAD1/5/8 pathway.[2][3] By inhibiting these receptors, this compound effectively blocks the phosphorylation of both SMAD1 and SMAD2.[4][5]

Quantitative Data on Inhibitory Activity

The potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data regarding its inhibitory effects.

| Target/Assay | IC50 Value | Cell Line/System | Notes | Reference |

| TGFBR1 (ALK5) Kinase | 47 nM | Not specified | [5] | |

| TGF-β-induced Luciferase Activity | 47 nM | Not specified | [4] | |

| Cellular Inhibition Assay (ALK5) | 17 nM | Not specified | [4] | |

| Inhibition of SMAD1 Phosphorylation | Effective at 10 nM | Not specified | Treatment for 24 hours. | [5] |

| Inhibition of SMAD2 Phosphorylation | Effective at 10 nM | Not specified | Treatment for 24 hours. | [5] |

| TGF-β-induced Cell Migration | Effective at 500 nM | HaCaT epithelial cells | Treatment for 36 hours. | [5] |

This compound has been shown to be a more effective inhibitor of TGF-β-induced reporter activity compared to other known inhibitors such as SB-431542 (IC50 = 84 nM) and LY2157299 (galunisertib) (IC50 = 380 nM).[2][6]

Experimental Protocols

To assess the inhibitory effect of this compound on SMAD phosphorylation, Western blotting is a standard and effective method. Below is a detailed protocol for such an experiment.

Objective: To determine the effect of this compound on TGF-β-induced SMAD2 phosphorylation in a human cell line (e.g., HaCaT keratinocytes).

Materials:

-

HaCaT cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467) and Rabbit anti-total SMAD2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour. Include an unstimulated control.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-SMAD2, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total SMAD2.

-

Quantify the band intensities using densitometry software. The level of phospho-SMAD2 should be normalized to the level of total SMAD2.

-

Conclusion

This compound is a potent, orally active, pan-inhibitor of the TGF-β and BMP signaling pathways.[5] Its mechanism of action involves the direct inhibition of type I receptor kinases, which in turn prevents the phosphorylation of downstream SMAD proteins (SMAD1 and SMAD2).[2][5] This makes it a valuable tool for investigating the roles of these pathways in various biological and pathological processes. While it shows efficacy in vitro and in vivo, it is important to note that some studies have reported cardiotoxicity at higher doses, a factor to be considered in its application.[4][5] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of SMAD-mediated signaling.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

Preliminary Investigation of AZ12799734 in Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of fibrogenesis, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary investigations into AZ12799734, a small molecule inhibitor with potential anti-fibrotic properties. This compound acts as a pan-inhibitor of the TGF-β and bone morphogenetic protein (BMP) signaling pathways, offering a broad-spectrum approach to modulating these key fibrotic pathways.[1][2][3][4] This document summarizes the available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Cell Line/System | Reference |

| TGFBR1 Kinase | Biochemical Assay | IC50 | 47 nM | N/A | [2][3][4] |

| TGFβ-induced Reporter Activity | Cell-based Assay | IC50 | 47 nM | N/A | [1] |

Table 2: Effect of this compound on Gene Expression in Human Gingival Fibroblasts (TGF-β1 induced)

| Gene | Concentration of this compound | Outcome | Reference |

| ACTA2 (α-SMA) | ≥ 1 µM | Significant Inhibition | [5] |

| COL1A1 | Not specified | Reduced Expression | [5] |

| Ki-67 | Not specified | Significant Inhibition | [5] |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

In Vitro Inhibition of Myofibroblast Differentiation

This protocol is based on studies investigating the effect of this compound on human gingival fibroblasts (HGFs).[5]

-

Cell Culture: Human gingival fibroblasts are cultured in appropriate media. To induce a fibrotic phenotype, cells are treated with 10 ng/mL of TGF-β1.

-

Inhibitor Treatment: this compound is added to the culture medium at varying concentrations (e.g., 0, 1, 5, 10, and 20 µM) in the presence of TGF-β1 for 6 days.

-

Immunostaining for α-SMA: To assess myofibroblast differentiation, cells are fixed and stained for alpha-smooth muscle actin (α-SMA). The percentage of α-SMA-positive cells is quantified to determine the extent of myofibroblast differentiation.

-

Gene Expression Analysis: To evaluate the impact on fibrotic gene expression, RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key fibrotic markers such as ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I alpha 1 chain), as well as the proliferation marker Ki-67.

Wound Healing/Cell Migration Assay

This protocol is based on the reported inhibition of TGF-β-induced migration by this compound.[2]

-

Cell Culture and "Wound" Creation: A confluent monolayer of cells (e.g., HaCaT keratinocytes) is cultured. A scratch or "wound" is created in the monolayer using a sterile pipette tip.

-

Treatment: The cells are then treated with TGF-β to induce migration, in the presence or absence of varying concentrations of this compound.

-

Imaging and Analysis: The rate of wound closure is monitored and imaged at different time points. The area of the wound is measured to quantify the extent of cell migration. A dose-dependent decrease in TGF-β-induced migration is observed with this compound treatment.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways targeted by this compound and a typical experimental workflow.

Mechanism of Action: Inhibition of TGF-β and BMP Signaling

This compound is a pan-TGF/BMP inhibitor.[1][3][4] It targets the type 1 receptors of the TGF-β superfamily, thereby inhibiting the phosphorylation of downstream SMAD proteins. Specifically, it inhibits receptor-mediated phosphorylation of SMAD1 (by ALK1, BMPR1A, and BMPR1B) and SMAD2 (by ALK4, TGFBR1, and ALK7).[1][3]

Caption: this compound inhibits both TGF-β/Activin and BMP signaling pathways.

Experimental Workflow for In Vitro Fibrosis Model

The following diagram illustrates a typical workflow for assessing the anti-fibrotic potential of this compound in an in vitro model using human gingival fibroblasts.

Caption: Workflow for evaluating this compound's anti-fibrotic effects in vitro.

Conclusion

The preliminary data on this compound indicate its potential as an anti-fibrotic agent through its broad inhibition of the TGF-β and BMP signaling pathways. In vitro studies have demonstrated its ability to inhibit key processes in fibrosis, including myofibroblast differentiation and the expression of pro-fibrotic genes. While these findings are promising, further investigation, particularly in in vivo models of fibrosis, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Development of AZ12799734, a TGF-βRI/ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12799734 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). As a pan-inhibitor of the TGF-β and bone morphogenetic protein (BMP) signaling pathways, it serves as a critical tool for investigating the roles of these pathways in various pathological and physiological processes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

The TGF-β superfamily of ligands, which includes TGF-βs, activins, and BMPs, plays a crucial role in regulating a wide array of cellular functions such as proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis, making its components attractive therapeutic targets.[1] this compound was developed to target the kinase activity of the type I receptors, thereby blocking the downstream signaling cascade.[2]

Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATP-binding site of TGF-β superfamily type I receptors. This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily the SMAD proteins. Specifically, this compound has been shown to inhibit the phosphorylation of SMAD2, a key mediator of the canonical TGF-β pathway, as well as SMAD1, which is activated by the BMP signaling pathway. This dual inhibition classifies this compound as a pan-TGF/BMP inhibitor.[1][2]

References

- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of AZ12799734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12799734 is a potent small molecule inhibitor that has garnered significant interest within the research and drug development communities. This technical guide provides an in-depth exploration of the cellular targets and pathways modulated by this compound. Through a comprehensive review of preclinical data, this document outlines the compound's primary and secondary targets, presents quantitative data on its inhibitory activity, and details the experimental protocols used for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the compound's mechanism of action.

Introduction

This compound has emerged as a key chemical probe for investigating the transforming growth factor-β (TGF-β) and bone morphogenetic protein (BMP) signaling pathways. These pathways are crucial regulators of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis. Dysregulation of TGF-β and BMP signaling is implicated in a variety of diseases, most notably in cancer and fibrosis. This compound's ability to broadly inhibit receptors within this superfamily makes it a valuable tool for dissecting the complex roles of these pathways in both normal physiology and pathological states. This guide serves to consolidate the current knowledge on this compound's cellular targets and provide detailed methodologies for its study.

Core Targets and Cellular Pathways

This compound is characterized as a pan-TGF/BMP inhibitor. Its primary mechanism of action is the inhibition of the kinase activity of Type I receptors of the TGF-β superfamily.

Primary Target: Transforming Growth Factor-β Type I Receptor (TGF-βRI/ALK5)

The principal target of this compound is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby impeding their translocation to the nucleus and subsequent regulation of target gene expression.

Secondary Targets and Broader Activity

Beyond ALK5, this compound exhibits inhibitory activity against a range of other TGF-β superfamily type I receptors, contributing to its classification as a pan-inhibitor. These secondary targets include:

-

Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 7 (ALK7) : Inhibition of these receptors disrupts activin and nodal signaling pathways, which also signal through SMAD2 and SMAD3.

-

Activin Receptor-Like Kinase 1 (ALK1) , Bone Morphogenetic Protein Receptor Type IA (BMPR1A) , and Bone Morphogenetic Protein Receptor Type IB (BMPR1B) : By targeting these receptors, this compound blocks BMP signaling, which is primarily mediated by the phosphorylation of SMAD1, SMAD5, and SMAD8. The compound has been shown to inhibit the receptor-mediated phosphorylation of SMAD1.[1][2]

The broad-spectrum inhibitory profile of this compound allows for the comprehensive blockade of major branches of the TGF-β superfamily signaling network.

Signaling Pathway Diagram

The following diagram illustrates the points of intervention of this compound in the TGF-β and BMP signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency and binding affinity data.

Table 1: Inhibitory Potency (IC50) of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |

| Cellular Inhibition Assay | - | 17 | [3][4] |

| TGF-β-induced Luciferase Activity Assay | - | 47 | [3][4] |

| TGF-β-induced Reporter Activity | - | 47 | [2][5][6] |

| Inhibition of ALK5 (MDA-MB-468 cells) | ALK5 | 22 | [7] |

Table 2: Kinase Binding Affinity (Kd) of this compound

| Target Kinase | Kd (µM) | Reference(s) |

| ALK6 | 0.017 | [7] |

| ALK5 | 0.74 | [7] |

| ALK4 | 1 | [7] |

| ACVR1 | 6.2 | [7] |

| ALK1 | 7.1 | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

TGF-β-Induced Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TGF-β/SMAD signaling pathway.

-

Cell Line: HEK293 cells stably expressing a SMAD-binding element (SBE)-luciferase reporter construct.

-

Protocol:

-

Seed HEK293-SBE-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium.

-

Prepare serial dilutions of this compound in the low-serum medium and add to the cells.

-

Incubate the cells with the compound for 1 hour at 37°C.

-

Stimulate the cells with a final concentration of 1 ng/mL of recombinant human TGF-β1. Include a set of unstimulated control wells.

-

Incubate the plate for 16-24 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal to control for transfection efficiency and cell viability.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Inhibition of SMAD Phosphorylation (Western Blot)

This method directly assesses the ability of this compound to inhibit the phosphorylation of SMAD proteins.

-

Cell Line: HaCaT keratinocytes or other TGF-β responsive cells.

-

Protocol:

-

Plate HaCaT cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 5 ng/mL TGF-β1 for 1 hour.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.

-

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on TGF-β-induced cell migration.

-

Cell Line: HaCaT epithelial cells.

-

Protocol:

-

Grow HaCaT cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Add TGF-β1 (10 ng/mL) to induce migration in the relevant wells.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 36 hours) using a microscope.

-

Measure the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.[7]

-

Mandatory Visualizations

Experimental Workflow: Target Validation

The following diagram outlines a typical workflow for validating the cellular targets of a small molecule inhibitor like this compound.

Logical Relationship: From Target Inhibition to Cellular Response

This diagram illustrates the logical flow from the molecular action of this compound to the observed cellular outcomes.

Conclusion

This compound is a valuable pharmacological tool for the study of TGF-β and BMP signaling. Its well-characterized inhibitory profile against multiple type I receptors, coupled with its demonstrated effects on downstream signaling and cellular phenotypes, makes it a potent and versatile inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the multifaceted roles of the TGF-β superfamily in health and disease. Further preclinical evaluation will continue to delineate its therapeutic potential.[1][2] It is important to note that while a powerful research tool, this compound has been observed to display cardiotoxicity in vivo, a factor to be considered in the design of in vivo studies.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Scratch Assay of Cell Migration [bio-protocol.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

Foundational Research on the Biological Activity of AZ12799734: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12799734 is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-β (TGF-β) signaling pathway.[1][2] Foundational research has identified it as a powerful tool for investigating cellular processes regulated by the TGF-β superfamily, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs). These signaling molecules are crucial in regulating a wide array of cellular functions such as proliferation, differentiation, migration, and apoptosis.[3][4] Dysregulation of the TGF-β pathway is implicated in numerous pathologies, including cancer and fibrosis, making its components attractive therapeutic targets.

This technical guide provides a comprehensive overview of the core biological activity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Quantitative Biological Activity of this compound

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency against the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), and its broader activity across the TGF-β and BMP receptor families.

| Assay Type | Target/Process | Cell Line/System | IC50 / Effect | Reference |

| Cellular Inhibition Assay | TGF-βRI (ALK5) | Not Specified | 17 nM | [1][2] |

| TGF-β-induced Luciferase Activity | TGF-βRI (ALK5) | Not Specified | 47 nM | [1][2] |

| SMAD1/2 Phosphorylation | TGF-β/BMP Signaling | Not Specified | Inhibition at 10 nM (24h) | [4] |

| Epithelial Cell Migration | TGF-β-induced Migration | HaCaT | Inhibition at 500 nM (36h) | [4] |

| Receptor Kinase Inhibition | ALK4, ALK6, ALK7 | Not Specified | Inhibition at < 10 µM | [1][2] |

Mechanism of Action: Inhibition of TGF-β and BMP Signaling

This compound functions as a pan-TGF/BMP inhibitor.[3][4] It targets the kinase activity of type I receptors of the TGF-β superfamily. In the canonical TGF-β pathway, ligand binding to the type II receptor induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.

Simultaneously, the BMP signaling pathway, which also plays critical roles in cellular homeostasis, is initiated by BMP ligand binding to its respective type I and type II receptors. This leads to the phosphorylation of SMAD1, SMAD5, and SMAD8.

This compound's inhibitory action at the level of the type I receptors blocks the phosphorylation of both SMAD2 (via the TGF-β branch) and SMAD1 (via the BMP branch), effectively halting the downstream signaling cascade of both pathways.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.

TGF-β-induced Luciferase Reporter Assay

This assay quantifies the activity of the TGF-β signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a SMAD-responsive promoter.

Materials:

-

HEK293 or other suitable cells stably expressing a SMAD-responsive luciferase reporter construct (e.g., CAGA-luc).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Assay medium (low serum, e.g., DMEM + 0.5% FBS).

-

Recombinant human TGF-β1.

-

This compound stock solution in DMSO.

-

96-well white, clear-bottom assay plates.

-

Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 CAGA-luc reporter cells in a 96-well plate at a density of 30,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a CO2 incubator.

-

Serum Starvation: After ~24 hours, replace the medium with 50 µL of assay medium.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).

-

Stimulation: Add recombinant human TGF-β1 to a final concentration of 20 ng/mL to stimulated wells. Add an equivalent volume of assay medium to unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for ~18 hours.

-

Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions. Briefly, add the luciferase reagent to each well and measure the luminescence using a luminometer.

SMAD1/2 Phosphorylation Western Blot Assay

This assay is used to directly assess the inhibitory effect of this compound on the phosphorylation of SMAD1 and SMAD2, the key downstream mediators of the BMP and TGF-β pathways, respectively.

Materials:

-

HaCaT or other responsive cell lines.

-

Complete growth medium and serum-free medium.

-

Recombinant human TGF-β1.

-

This compound stock solution in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-SMAD1, anti-phospho-SMAD2, anti-total-SMAD1, anti-total-SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells to ~80% confluency. Serum starve the cells for 24 hours. Pre-treat the cells with various concentrations of this compound for 20 minutes. Stimulate with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

HaCaT Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the migration of epithelial cells, a process often promoted by TGF-β.

Materials:

-

HaCaT human keratinocyte cell line.

-

Complete growth medium (DMEM + 10% FBS).

-

Low serum medium (DMEM + 0.2% FBS).

-

Recombinant human TGF-β1.

-

This compound stock solution in DMSO.

-

24-well tissue culture plates.

-

200 µL pipette tip or a wound-making tool.

-

Microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Cell Seeding: Seed HaCaT cells in 24-well plates and grow to full confluency.

-

Serum Starvation: Wash the cells with PBS and replace the medium with low serum medium for 24 hours to minimize proliferation.

-

Wound Creation: Create a uniform scratch (wound) down the center of the cell monolayer using a 200 µL pipette tip.

-

Treatment: Wash the wells twice with PBS to remove dislodged cells. Add low serum medium containing different concentrations of this compound or vehicle control. After 20 minutes of pre-treatment, add TGF-β1 (e.g., 5 ng/mL) to the appropriate wells.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

In Vivo Activity and Toxicological Profile

In vivo studies have been conducted to assess the toxicological profile of this compound. Administration of this compound to rats resulted in histopathologic heart valve lesions, characterized by hemorrhage, inflammation, and proliferation of valvular interstitial cells.[5] This cardiotoxicity suggests that TGF-β signaling via ALK5 is critical for maintaining the integrity of heart valves in adults.

Conclusion

This compound is a potent inhibitor of the TGF-β superfamily type I receptors, with a well-characterized biological activity profile. Its ability to block both TGF-β/SMAD2 and BMP/SMAD1 signaling pathways makes it a valuable research tool for dissecting the complex roles of these pathways in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The observed in vivo cardiotoxicity underscores the critical homeostatic role of ALK5 signaling and is an important consideration for any therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. AZ 12799734 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. Preclinical Evaluation of AZ12601011 and this compound, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of heart valve lesions by small-molecule ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of AZ12799734 on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary driver of EMT. AZ12799734 has emerged as a potent, orally active small molecule inhibitor of the TGF-β superfamily type I receptors, demonstrating significant potential in modulating EMT. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on key cellular processes related to EMT, and detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound is a selective inhibitor of the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with a half-maximal inhibitory concentration (IC50) of 47 nM.[1][2] It functions as a pan-TGF/BMP inhibitor, targeting multiple type I receptors within the TGF-β superfamily.[1][2] Specifically, this compound inhibits the receptor-mediated phosphorylation of SMAD1, a downstream effector of the Bone Morphogenetic Protein (BMP) pathway, through the inhibition of ALK1, BMPR1A, and BMPR1B.[1] Concurrently, it blocks the phosphorylation of SMAD2, a key mediator of the canonical TGF-β pathway, by inhibiting ALK4, TGFBR1, and ALK7.[1] This dual inhibition of SMAD1 and SMAD2 phosphorylation effectively abrogates the downstream signaling cascades that lead to the transcriptional changes characteristic of EMT.[1]

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding its potency and effects on EMT-related processes.

| Parameter | Value | Assay | Reference |

| IC50 (TGFBR1/ALK5) | 47 nM | Kinase Inhibition Assay | [1][2] |

| Cellular Process | Cell Line | Treatment | Effect | Quantitative Data | Reference |

| SMAD2 Phosphorylation | HaCaT | 10 nM this compound for 24h | Inhibition | Significant reduction in pSMAD2 levels | [2] |

| SMAD1 Phosphorylation | - | 10 nM this compound for 24h | Inhibition | Significant reduction in pSMAD1 levels | [2] |

| Cell Migration | HaCaT | 500 nM this compound for 36h | Inhibition of TGF-β induced migration | Dose-dependent decrease observed | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in the context of TGF-β induced EMT.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the effects of this compound on EMT.

Cell Culture and TGF-β1 Induced EMT

-

Cell Line: HaCaT human keratinocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

EMT Induction: To induce EMT, HaCaT cells are seeded at a density of 2 x 10^5 cells per well in a 6-well plate. After 24 hours, the medium is replaced with serum-free DMEM for 16 hours. Subsequently, cells are treated with recombinant human TGF-β1 (5 ng/mL) in serum-free DMEM.

-

This compound Treatment: For inhibitor studies, cells are pre-treated with the desired concentration of this compound (e.g., 10 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour prior to the addition of TGF-β1.

Western Blot Analysis for SMAD Phosphorylation and EMT Markers

-

Cell Lysis: Following treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-SMAD2 (Ser465/467)

-

Total SMAD2

-

Phospho-SMAD1 (Ser463/465)

-

Total SMAD1

-

E-cadherin

-

N-cadherin

-

Vimentin

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: HaCaT cells are seeded in a 6-well plate and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells and then treated with serum-free DMEM containing TGF-β1 (5 ng/mL) with or without various concentrations of this compound.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the scratch is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for investigating the effect of this compound on TGF-β induced EMT.

Conclusion

This compound is a potent and selective inhibitor of the TGF-β superfamily type I receptors, effectively blocking the signaling pathways that drive EMT. Its ability to inhibit both SMAD1 and SMAD2 phosphorylation underscores its comprehensive action against this complex cellular process. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the TGF-β pathway in diseases characterized by aberrant EMT, such as cancer and fibrosis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Unveiling the Selectivity Profile of AZ12799734: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial selectivity profile of AZ12799734, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Quantitative Selectivity Profile

This compound has been characterized as a selective and orally active inhibitor of the TGF-β receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with a reported IC50 of 47 nM.[1][2] Further studies have revealed that this compound is a pan-TGFβ/BMP inhibitor, demonstrating activity against multiple type I receptors within the TGF-β superfamily. This broad-spectrum inhibition results in the suppression of both SMAD1 and SMAD2 phosphorylation, key downstream mediators of the BMP and TGF-β signaling pathways, respectively.[1][2][3]

The following tables summarize the available quantitative data on the binding affinity and inhibitory activity of this compound against various kinases.

Table 1: Inhibitory Activity of this compound against TGF-β Superfamily Type I Receptors

| Target | IC50 (nM) | Assay Type | Reference |

| TGFBR1 (ALK5) | 47 | TGF-β-induced luciferase activity assay | [1][2] |

| TGFBR1 (ALK5) | 17 | Cellular inhibition assay |

Table 2: Binding Affinity (Kd) of this compound for TGF-β Superfamily Type I Receptors

| Target | Kd (µM) | Reference |

| ALK6 | 0.017 | [2] |

| ALK5 | 0.74 | [2] |

| ALK4 | 1 | [2] |

| ACVR1 | 6.2 | [2] |

| ALK1 | 7.1 | [2] |

Note: A comprehensive, kinome-wide selectivity screen for this compound is not publicly available at the time of this report. The available data focuses primarily on the TGF-β superfamily of receptors. The potential for off-target effects on other kinase families remains to be fully elucidated.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

CAGA12-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the TGF-β/SMAD3 signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing multiple copies of a SMAD-binding element (CAGA) upstream of a luciferase gene. Activation of the TGF-β pathway leads to the binding of SMAD complexes to the CAGA elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 or other suitable cells are seeded in 96-well plates.

-

Cells are transfected with the pGL3-(CAGA)12-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

-

Compound Treatment and Ligand Stimulation:

-

After 24 hours, the culture medium is replaced with a serum-free medium.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

TGF-β1 (e.g., 1 ng/mL) is then added to stimulate the signaling pathway.

-

-

Lysis and Luminescence Measurement:

-

After a defined incubation period (e.g., 24 hours), the cells are washed with PBS and lysed using a passive lysis buffer.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Phospho-SMAD2 Western Blot Analysis

This method is used to directly measure the inhibition of SMAD2 phosphorylation, a key downstream event in the TGF-β signaling pathway.

Protocol:

-

Cell Culture and Treatment:

-

HaCaT cells or other responsive cell lines are cultured to near confluence.

-

Cells are serum-starved for a period (e.g., 18-22 hours) to reduce basal signaling.

-

Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour).

-

TGF-β1 (e.g., 10 ng/mL) is added for a short period (e.g., 30 minutes) to induce SMAD2 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-